molecular formula C8H10F2N2O2 B2636312 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1006462-35-6

1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2636312
CAS No.: 1006462-35-6
M. Wt: 204.177
InChI Key: IYHBREVOPWDTBF-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: EN300-651199) is a fluorinated pyrazole derivative with the molecular formula C₈H₁₀F₂N₂O₂ and a molar mass of 216.18 g/mol (calculated from atomic weights). Its structure features a pyrazole ring substituted with two methyl groups (positions 3 and 5), a carboxylic acid group (position 4), and a 2,2-difluoroethyl side chain (position 1) . The presence of fluorine atoms enhances metabolic stability and electronegativity, while the carboxylic acid group enables hydrogen bonding and ionic interactions, making it a candidate for pharmaceutical and agrochemical applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-difluoroethyl)-3,5-dimethylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-4-7(8(13)14)5(2)12(11-4)3-6(9)10/h6H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHBREVOPWDTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(F)F)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the introduction of the difluoroethyl group onto the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylation reagents. This process can be achieved through various methods, including metal-catalyzed reactions and radical chemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyrazole ring structure allows for versatile interactions with various biological targets, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural differences and properties of the target compound and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent (Position 1) Functional Group (Position 4) Key Features
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid C₈H₁₀F₂N₂O₂ 216.18 2,2-Difluoroethyl Carboxylic acid High electronegativity, metabolic stability
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid C₇H₈F₂N₂O₂ 190.15 Difluoromethyl Carboxylic acid Shorter chain, stronger electron-withdrawing effect
1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde C₈H₁₁FN₂O 170.19 2-Fluoroethyl Aldehyde Reduced fluorination, aldehyde reactivity
1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid C₁₅H₁₈N₂O₂ 258.32 4-Isopropylphenyl Carboxylic acid Bulky aromatic group, increased lipophilicity
1-[4-(Difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid C₁₁H₁₀F₂N₃O₃ 285.22 4-(Difluoromethoxy)phenyl Carboxylic acid Triazole core, halogenated aryl group

Key Observations :

  • Fluorination Impact: The 2,2-difluoroethyl group in the target compound provides greater metabolic resistance compared to non-fluorinated or mono-fluorinated analogs (e.g., 2-fluoroethyl in ).
  • Functional Group Influence : Carboxylic acid derivatives (target compound, C₇H₈F₂N₂O₂, C₁₅H₁₈N₂O₂) exhibit higher polarity and hydrogen-bonding capacity than aldehyde derivatives (C₈H₁₁FN₂O), which may limit membrane permeability .
  • Aromatic vs.
Antioxidant Potential

Pyrazole derivatives with electron-withdrawing groups (e.g., fluorine, cyano) demonstrate notable antioxidant activity. For example, 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives showed DPPH radical scavenging with IC₅₀ values ranging from 28–52 μg/mL .

Antimicrobial Activity

Fluorinated pyrazoles often exhibit enhanced antimicrobial properties due to improved membrane penetration and target binding. The 2,2-difluoroethyl group in the target compound may synergize with the carboxylic acid to disrupt microbial enzymes or membranes. In contrast, the triazole analog (C₁₁H₁₀F₂N₃O₃) with a difluoromethoxy phenyl group showed broader-spectrum activity against Gram-positive bacteria (MIC: 8–16 μg/mL) , suggesting that ring heteroatoms (triazole vs. pyrazole) significantly modulate efficacy.

Q & A

Q. What are the optimal synthesis conditions for 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid to achieve high purity and yield?

Answer: Synthesis typically involves multi-step organic reactions, with careful control of temperature, pH, and solvent systems. For fluorinated pyrazole derivatives, stepwise alkylation and carboxylation are common. For example, introducing the 2,2-difluoroethyl group via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C) can improve regioselectivity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound with >95% purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Answer:

  • X-ray diffraction (XRD): Determines crystal structure and confirms substituent positioning (e.g., monoclinic systems observed in related pyrazole derivatives) .
  • FT-IR: Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations at 1500–1600 cm⁻¹) .
  • NMR (¹H/¹³C): Assigns proton environments (e.g., difluoroethyl CH₂ signals at δ 4.5–5.0 ppm) and confirms methyl group integration .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer: Fluorinated pyrazoles are often screened for antimicrobial or enzyme-inhibitory activity. For antibacterial testing, use broth microdilution (MIC assays) against Gram-positive/negative strains. For enzyme targets (e.g., COX-2), employ fluorometric or colorimetric assays with recombinant proteins. Include positive controls (e.g., ciprofloxacin for antibiotics) and validate results with dose-response curves .

Advanced Research Questions

Q. How can computational modeling predict reactivity or target interactions for this compound?

Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the carboxylic acid group may participate in hydrogen bonding with biological targets .
  • Molecular Docking: Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase). Prioritize docking poses with the lowest binding energy and validate with MD simulations .

Q. What strategies resolve contradictions between experimental and theoretical data?

Answer:

  • Iterative Refinement: If docking predicts weak binding but assays show high activity, re-evaluate protonation states or solvation effects in simulations.
  • Synchrotron XRD: Resolve crystal structure ambiguities (e.g., unexpected substituent orientations) with high-resolution data .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to reconcile discrepancies between computational and experimental affinity values .

Q. How to design experiments for structure-activity relationship (SAR) studies of fluorinated pyrazoles?

Answer:

  • Systematic Substituent Variation: Synthesize analogs with halogens (Cl, Br), methyl, or trifluoromethyl groups at the 3- and 5-positions.
  • Free-Wilson Analysis: Statistically correlate substituent properties (e.g., lipophilicity, steric bulk) with bioactivity to identify critical pharmacophores .
  • Metabolic Stability Assays: Use liver microsomes to assess the impact of fluorination on pharmacokinetics .

Q. What advanced statistical methods analyze dose-response data in pharmacological studies?

Answer:

  • Nonlinear Regression (e.g., Hill Equation): Fit sigmoidal curves to estimate EC₅₀/IC₅₀ values. Use tools like GraphPad Prism for robust error analysis .
  • Principal Component Analysis (PCA): Reduce dimensionality in multi-parametric datasets (e.g., combining MIC, cytotoxicity, and solubility data) .
  • Bayesian Hierarchical Modeling: Account for inter-experiment variability in high-throughput screening .

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